Biolimus A9, also known as Biolimus A9, is a semi-synthetic derivative of sirolimus, belonging to the class of drugs called rapamycins. [] It is a potent immunosuppressive and antiproliferative agent. [, ] Biolimus A9 has gained significant attention in scientific research due to its use as a coating for drug-eluting stents designed to prevent restenosis after coronary angioplasty. [, ] These stents aim to deliver Biolimus A9 locally to the vessel wall, inhibiting the proliferation of smooth muscle cells that can lead to restenosis. [, ]
While the specific details of Biolimus A9 synthesis are not extensively discussed in the provided literature, it is known to be synthesized through modifications of the “rapamycin ring structure” of sirolimus. [] This involves adding or removing atoms or chemical groups to achieve desired properties like increased lipophilicity, altered potency, and improved pharmacokinetic profiles compared to sirolimus. []
Biolimus A9 is characterized by an alkoxy-alkyl group replacing hydrogen at position 42-O of the sirolimus molecule. [] This modification contributes to its enhanced lipophilicity compared to sirolimus, allowing for better penetration into vascular tissues and longer retention within the vessel wall. []
Biolimus A9, similar to other rapamycin derivatives, exerts its biological effects by binding to the intracellular protein FKBP-12. [] This complex then interacts with the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. [] By inhibiting mTOR, Biolimus A9 effectively blocks the signaling pathways that promote smooth muscle cell proliferation, thereby preventing neointimal hyperplasia and reducing the risk of restenosis after stent implantation. [, ]
Biolimus A9 is highly lipophilic due to the alkoxy-alkyl modification at the 42-O position. [, ] This property contributes to its sustained release from drug-eluting stents and prolonged residence time within the vessel wall. [, ] Its lipophilicity allows it to readily penetrate the lipid-rich environment of cell membranes, enhancing its cellular uptake and effectiveness in inhibiting smooth muscle cell proliferation. []
Biolimus A9 has found its primary scientific application as an antiproliferative agent in drug-eluting stents. [, ] Here are some key applications and associated benefits:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9